BMS-986124 - 1447968-71-9

BMS-986124

Catalog Number: EVT-263358
CAS Number: 1447968-71-9
Molecular Formula: C16H15BrClNO3S2
Molecular Weight: 448.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BMS-986124 is an allosteric modulator of the μ-Opioid Receptor.
Synthesis Analysis

The synthesis of BMS-986124 involves several steps typical for creating complex organic molecules. While specific synthetic routes for BMS-986124 are not detailed in the available literature, it is likely synthesized through a series of chemical reactions including coupling reactions and functional group modifications common in medicinal chemistry. The synthesis process would typically involve:

  1. Selection of starting materials: Identifying appropriate precursors that can be chemically modified to yield the desired structure.
  2. Functionalization: Introducing specific functional groups that confer the necessary pharmacological properties.
  3. Purification: Utilizing techniques such as chromatography to isolate the final product from by-products and unreacted starting materials.

Technical details on the exact methodologies used in synthesizing BMS-986124 would require proprietary information typically held by research institutions or pharmaceutical companies involved in its development.

Molecular Structure Analysis

BMS-986124's molecular structure is characterized by its ability to fit into an allosteric site on the μ-opioid receptor, distinct from the orthosteric binding site where traditional agonists bind. The specific structural formula and 3D conformation are crucial for its function as a silent allosteric modulator, allowing it to alter receptor activity indirectly.

Key data points regarding its molecular structure include:

  • Molecular Formula: The exact molecular formula has not been specified in the sources but can be derived from structural representations in patents and publications.
  • Molecular Weight: Typically calculated based on the molecular formula; precise values need confirmation from experimental data.
Chemical Reactions Analysis

BMS-986124 participates in various chemical reactions primarily related to its interaction with the μ-opioid receptor. Its main role is as a silent allosteric modulator, meaning it does not activate the receptor but alters its response to other ligands. Key reactions include:

  • Inhibition of Positive Allosteric Modulators: BMS-986124 has been shown to block effects produced by positive allosteric modulators like BMS-986122, thereby reducing their potency without affecting direct agonists .
  • Non-reactivity with Orthosteric Agonists: It does not interfere with binding or activity of orthosteric agonists, maintaining a selective profile that can be beneficial in therapeutic contexts .
Mechanism of Action

The mechanism of action for BMS-986124 involves its binding to an allosteric site on the μ-opioid receptor. This binding alters the conformational dynamics of the receptor, thereby influencing how other ligands interact with it. Specifically:

  • Silent Modulation: By occupying an allosteric site, BMS-986124 does not activate the receptor but stabilizes it in a conformation that reduces the efficacy of positive modulators .
  • Impact on Signaling Pathways: This modulation can lead to decreased activation of downstream signaling pathways typically stimulated by agonist binding, such as those involving G-proteins and β-arrestin recruitment .
Physical and Chemical Properties Analysis

BMS-986124 exhibits several physical and chemical properties relevant for its classification and potential applications:

Applications

BMS-986124 has potential applications primarily in pharmacology related to pain management and opioid addiction treatment:

  • Pain Management: As a silent allosteric modulator, it may help fine-tune opioid therapies, potentially reducing side effects associated with full agonists while maintaining analgesic efficacy .
  • Opioid Use Disorders: By modulating μ-opioid receptor activity without direct activation, BMS-986124 could serve as a tool for managing opioid dependence, offering a novel approach to treatment strategies .
Chemical and Pharmacological Identity of BMS-986124

Structural Characterization and Physicochemical Properties

BMS-986124 (CAS# 1447968-71-9) is a synthetic small molecule with the systematic IUPAC name 2-(4-bromo-2-methoxyphenyl)-3-((4-chlorophenyl)sulfonyl)thiazolidine. Its molecular formula is C₁₆H₁₅BrClNO₃S₂, yielding a molecular weight of 448.78 g/mol (exact mass: 446.94 Da) [1] [5]. Key structural features include:

  • A thiazolidine core linked to brominated methoxyphenyl and chlorophenylsulfonyl moieties
  • Three hydrogen bond acceptors and no hydrogen bond donors
  • High lipophilicity (XLogP: 4.66) and topological polar surface area (80.29 Ų) [7]

Table 1: Physicochemical Profile of BMS-986124

PropertyValue
Molecular Weight448.78 g/mol
FormulaC₁₆H₁₅BrClNO₃S₂
XLogP4.66
Hydrogen Bond Acceptors3
Hydrogen Bond Donors0
Rotatable Bonds4
Topological Polar Surface Area80.29 Ų
SolubilitySoluble in DMSO
Storage Stability-20°C (long-term), 0-4°C (short-term)

The compound appears as a white to off-white solid powder with >98% HPLC purity [5] [6]. It complies with Lipinski's Rule of Five (0 violations), suggesting favorable pharmacokinetic properties for research applications [7].

Classification as a Silent Allosteric Modulator (SAM) of μ-Opioid Receptors (MOR)

BMS-986124 is classified as a silent allosteric modulator (SAM) at the μ-opioid receptor (MOR). Unlike positive (PAM) or negative (NAM) allosteric modulators, SAMs exhibit no intrinsic agonist or inverse agonist activity when bound alone to the receptor [4] [7]. Its pharmacological profile includes:

  • Antagonism of PAM Effects: Neutralizes enhancement of orthosteric agonist signaling by µ-OR PAMs (e.g., BMS-986122) without altering basal MOR activity [1] [4]
  • Lack of Probe Dependence: Unlike PAMs, its activity is consistent across diverse orthosteric agonists (e.g., endomorphin-I, DAMGO) [6] [9]
  • Conserved Allosteric Target: Competes with PAMs at a putative conserved allosteric site across opioid receptors (μ, δ, κ), evidenced by its inhibition of BMS-986187 (δ-PAM) at κ-OR and µ-OR [4] [8]

Table 2: Pharmacological Classification of BMS-986124

ParameterCharacteristic
Targetμ-Opioid Receptor (MOR)
Modulator TypeSilent Allosteric Modulator (SAM)
Intrinsic ActivityNone (neutral antagonism of allosteric site)
Key AntagonismBlocks BMS-986122 (µ-PAM)
Cross-ReactivityInhibits allosteric modulation at δ/κ-OR
Orthosteric ImpactNo effect on orthosteric agonist binding

Mechanistically, BMS-986124 stabilizes MOR conformations that disrupt sodium ion (Na⁺) binding within the receptor's transmembrane core – a key process implicated in allosteric modulation of class A GPCRs [4] [8]. This distinguishes it from orthosteric ligands and underscores its utility for probing receptor dynamics [8] [10].

Patent Landscape and Intellectual Property Claims (WO2014107344)

The foundational intellectual property for BMS-986124 is protected under international patent WO2014107344A1 ("Positive allosteric modulators and silent allosteric modulators of the opioid receptor"). Key claims include [3] [4] [8]:

  • Composition of Matter: Covers the thiazolidine-derived scaffold, exemplified by structural Formula (I) encompassing BMS-986124
  • Methods of Use: Claims modulation of opioid receptor activity through allosteric binding, specifically "silent antagonism" of PAM effects
  • Therapeutic Applications: Encompasses treatment of pain, psychiatric disorders, or opioid-induced side effects by modulating MOR signaling
  • Structural Scope: Extends to analogs with halogen substitutions (Br, Cl) at specified phenyl positions and methoxy modifications

Table 3: Key Claims of Patent WO2014107344A1

Claim ScopeDescription
Chemical StructureThiazolidine derivatives with Formula I
Modulator ClassesPAMs and SAMs of μ/δ-opioid receptors
Biological ActivityEnhancement (PAM) or neutral blockade (SAM) of allosteric sites
Therapeutic UsePain management without respiratory depression
Molecular TargetsHuman MOR, δ-OR, chimeric receptors

The patent discloses BMS-986124 as a lead SAM compound within a broader library of >200 exemplified structures. Its synthesis routes leverage sulfonylation of the thiazolidine nitrogen and aryl halide functionalization, enabling precise structural diversification [3] [8]. This intellectual property positions BMS-986124 as both a research tool and a candidate for developing therapeutics targeting allosteric MOR sites.

Properties

CAS Number

1447968-71-9

Product Name

BMS-986124

IUPAC Name

2-(4-bromo-2-methoxyphenyl)-3-(4-chlorophenyl)sulfonyl-1,3-thiazolidine

Molecular Formula

C16H15BrClNO3S2

Molecular Weight

448.8 g/mol

InChI

InChI=1S/C16H15BrClNO3S2/c1-22-15-10-11(17)2-7-14(15)16-19(8-9-23-16)24(20,21)13-5-3-12(18)4-6-13/h2-7,10,16H,8-9H2,1H3

InChI Key

PMPBBWPDHSHENJ-UHFFFAOYSA-N

SMILES

COc1cc(Br)ccc1C1SCCN1S(=O)(=O)c1ccc(cc1)Cl

Solubility

Soluble in DMSO

Synonyms

BMS-986122; BMS 986124; BMS986124.

Canonical SMILES

COC1=C(C=CC(=C1)Br)C2N(CCS2)S(=O)(=O)C3=CC=C(C=C3)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.